(Diethylcarbamoyl)difluoro-methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diethylcarbamoyl)difluoro-methanesulfonyl fluoride is a chemical compound with the molecular formula C6H10F3NO3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylcarbamoyl)difluoro-methanesulfonyl fluoride typically involves the reaction of diethylcarbamoyl chloride with difluoromethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(Diethylcarbamoyl)difluoro-methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethanesulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted products, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced compounds .
Scientific Research Applications
(Diethylcarbamoyl)difluoro-methanesulfonyl fluoride has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Diethylcarbamoyl)difluoro-methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as an inhibitor by covalently modifying the active sites of enzymes, thereby blocking their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but lacks the diethylcarbamoyl and difluoromethanesulfonyl groups.
Difluoromethyl Sulfone: Contains the difluoromethyl group but differs in its overall structure and reactivity.
Diethylcarbamoyl Chloride: Shares the diethylcarbamoyl group but has different chemical properties and applications.
Uniqueness
Its ability to participate in a variety of chemical reactions and its potential as a biochemical probe make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-(diethylamino)-1,1-difluoro-2-oxoethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO3S/c1-3-10(4-2)5(11)6(7,8)14(9,12)13/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXIQMJBNQOHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(F)(F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.